1-Hidroxipirida-2-tiona; 1-hidroxi-3H-piridin-1-io-2-tiona; zinc

Descripción general

Descripción

Piritionato de zinc, también conocido como zinc piritionato, es un complejo de coordinación de zinc. Es ampliamente reconocido por sus propiedades fungistáticas (inhibe la división de células fúngicas) y bacteriostáticas (inhibe la división de células bacterianas). Este compuesto se utiliza comúnmente en el tratamiento de la dermatitis seborreica y la caspa . El piritionato de zinc se describió por primera vez en la década de 1930 y desde entonces se ha convertido en un elemento básico en diversas aplicaciones medicinales e industriales .

Mecanismo De Acción

El piritionato de zinc ejerce sus efectos al interrumpir los procesos celulares de los hongos y las bacterias. Aumenta los niveles celulares de cobre y daña los cúmulos de hierro-azufre de las proteínas esenciales para el metabolismo y el crecimiento fúngicos . El piritionato actúa como un ionóforo, facilitando el transporte de iones metálicos a través de las membranas celulares, lo que lleva a la toxicidad celular y la muerte de los microorganismos .

Compuestos Similares:

Olamine de Piroctona: Otro agente antifúngico utilizado en tratamientos para la caspa. .

Sulfuro de Selenio: Utilizado en champús anticaspa, tiene un mecanismo de acción diferente y se usa con menos frecuencia debido a posibles efectos secundarios.

Singularidad del Piritionato de Zinc: El piritionato de zinc es único debido a su doble acción como agente fungistático y bacteriostático. Su capacidad para quelar iones metálicos e interrumpir los procesos celulares esenciales lo hace altamente efectivo contra una amplia gama de microorganismos .

Aplicaciones Científicas De Investigación

El piritionato de zinc tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la química de coordinación y las interacciones metal-ligando.

Biología: El piritionato de zinc se estudia por sus propiedades antimicrobianas y sus efectos en los procesos celulares.

Industria: El piritionato de zinc se utiliza en pinturas, recubrimientos y otros materiales para evitar el crecimiento microbiano y la degradación

Análisis Bioquímico

Biochemical Properties

1-Hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc plays a significant role in biochemical reactions due to its ability to inhibit the growth of fungi and bacteria. It interacts with various enzymes and proteins, disrupting their normal function. For instance, it inhibits the enzyme metallo-β-lactamase, which is crucial for bacterial resistance to β-lactam antibiotics . This inhibition occurs through the binding of zinc pyrithione to the active site of the enzyme, preventing it from hydrolyzing the antibiotic.

Cellular Effects

1-Hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc affects various types of cells and cellular processes. It influences cell function by disrupting cell membrane integrity, leading to cell lysis. Additionally, it impacts cell signaling pathways and gene expression, particularly in fungal and bacterial cells. The compound has been shown to inhibit the growth of Malassezia, a yeast responsible for dandruff, by interfering with its cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, such as metallo-β-lactamase, inhibiting their activity. This binding interaction prevents the enzyme from performing its normal function, leading to the inhibition of bacterial growth. Additionally, zinc pyrithione can induce oxidative stress in cells, further contributing to its antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc change over time. The compound is relatively stable, but its antimicrobial activity can decrease due to degradation. Long-term studies have shown that zinc pyrithione can have lasting effects on cellular function, including sustained inhibition of microbial growth and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc vary with different dosages in animal models. At low doses, it effectively inhibits microbial growth without causing significant toxicity. At high doses, it can exhibit toxic effects, including skin irritation and systemic toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations .

Metabolic Pathways

1-Hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it inhibits the activity of metallo-β-lactamase, impacting the bacterial metabolism of β-lactam antibiotics. This inhibition leads to the accumulation of unmetabolized antibiotics, enhancing their efficacy .

Transport and Distribution

Within cells and tissues, 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its antimicrobial activity, as it needs to reach the target sites within microbial cells .

Subcellular Localization

The subcellular localization of 1-hydroxypyridine-2-thione; 1-hydroxy-3H-pyridin-1-ium-2-thione; zinc affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with enzymes and other biomolecules, ensuring its antimicrobial efficacy .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del piritionato de zinc generalmente implica la quelación de iones de zinc con ligandos de piritionato. Un método común incluye la oxidación de 2-cloropiridina seguida de sulfhidrilación y quelación con sales de zinc . Los pasos son los siguientes:

Oxidación: La 2-cloropiridina se oxida utilizando peróxido de hidrógeno en presencia de un catalizador para formar 2-cloropiridina-N-óxido.

Sulfhidrilación: La 2-cloropiridina-N-óxido luego se hace reaccionar con un reactivo de sulfhidrilación para formar la sal de sodio de 2-cloropiridina nitrógeno óxido mercapto.

Quelación: Finalmente, la sal de sodio de mercapto se quelata con una sal de zinc para formar piritionato de zinc.

Métodos de Producción Industrial: La producción industrial del piritionato de zinc a menudo involucra la síntesis a gran escala utilizando reacciones químicas similares pero optimizadas para la eficiencia y el rendimiento. El proceso incluye un control preciso de las condiciones de reacción como la temperatura, el pH y las concentraciones de reactivos para garantizar la alta pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El piritionato de zinc experimenta diversas reacciones químicas, incluidas:

Oxidación: El piritionato de zinc puede oxidarse, lo que lleva a la formación de diferentes estados de oxidación del compuesto.

Reducción: También puede experimentar reacciones de reducción, aunque estas son menos comunes.

Reactivos y Condiciones Comunes:

Oxidación: El peróxido de hidrógeno se usa comúnmente como agente oxidante.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de pirtionato sulfóxidos o sulfófonos .

Comparación Con Compuestos Similares

Piroctone Olamine: Another antifungal agent used in dandruff treatments. .

Selenium Sulfide: Used in anti-dandruff shampoos, it has a different mechanism of action and is less commonly used due to potential side effects.

Uniqueness of Pyrithione Zinc: Pyrithione zinc is unique due to its dual action as both a fungistatic and bacteriostatic agent. Its ability to chelate metal ions and disrupt essential cellular processes makes it highly effective against a broad spectrum of microorganisms .

Propiedades

Número CAS |

13463-41-7 |

|---|---|

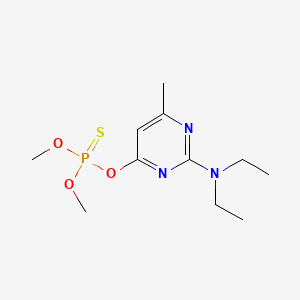

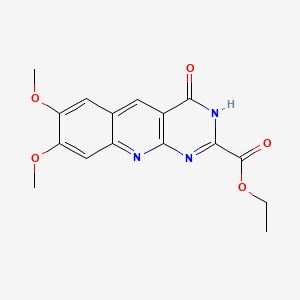

Fórmula molecular |

C10H8N2O2S2Zn |

Peso molecular |

317.7 g/mol |

Nombre IUPAC |

zinc;1-oxidopyridin-1-ium-2-thiolate |

InChI |

InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,8H;/q;;+2/p-2 |

Clave InChI |

OTPSWLRZXRHDNX-UHFFFAOYSA-L |

SMILES |

C1C=CC=[N+](C1=S)O.C1=CC(=S)N(C=C1)O.[Zn] |

SMILES canónico |

C1=CC=[N+](C(=C1)[S-])[O-].C1=CC=[N+](C(=C1)[S-])[O-].[Zn+2] |

Apariencia |

Solid powder |

Punto de ebullición |

100 (Zinc salt) |

Color/Form |

Off-white powder |

Densidad |

1.782 at 25 °C Bulk density: 0.35; particle size: 80 to less than 20 u |

melting_point |

240 °C, decomposes |

| 13463-41-7 | |

Descripción física |

Zinc pyrithione is a fine beige granules. (NTP, 1992) |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

15922-78-8 (hydrochloride salt) |

Vida útil |

Stable at 100 °C for 120 h |

Solubilidad |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-hydroxypyridine-2-thione 2-HPT cpd 2-mercaptopyridine-N-oxide 2-pyridinethiol 1-oxide 67Ga-MPO 68Ga-mercaptopyridine-N-oxide indium 111-2-mercaptopyridine-1-oxide N-hydroxypyridine-2-thione Omadine pyridine-2-thiol N-oxide pyrithione pyrithione barium (2:1) salt pyrithione calcium (2:1) salt pyrithione magnesium salt pyrithione potassium salt pyrithione sodium salt sodium pyridinethione |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE](/img/structure/B1678449.png)